(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid
Overview
Description
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide.
Scientific Research Applications
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism by which (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a similar backbone but different alkyl groups.
Isopropyl butyrate: Similar in structure but with different substituents.
Uniqueness
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific configuration and the presence of both an ethoxycarbonyl group and a methylpentanoic acid backbone. This combination of functional groups and stereochemistry gives it distinct chemical properties and reactivity compared to other esters.
Properties
IUPAC Name |
(2R)-2-(2-ethoxy-2-oxoethyl)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGEUYOIOWHJU-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455399 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-10-1 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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